
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. The exact method would depend on the desired configuration and the specific reactions used. For example, tetrahydrofuran can be synthesized from 1,4-butanediol using a dehydration reaction . Pyrazole can be synthesized from the reaction of hydrazines with 1,3-diketones . The synthesis of picolinamide could potentially involve the acylation of picoline .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydrofuran group would introduce a cyclic ether structure into the molecule. The pyrazole group would introduce a nitrogen-containing heterocyclic ring. The picolinamide group would introduce a carboxamide group, which could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The tetrahydrofuran group could potentially undergo reactions typical of ethers, such as cleavage by strong acids . The pyrazole group could potentially participate in reactions typical of aromatic heterocycles . The picolinamide group could potentially undergo reactions typical of carboxamides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, the polarity of its functional groups, and its overall shape .Wissenschaftliche Forschungsanwendungen
Synthesis of Neonicotinoid Insecticides
This compound serves as a key intermediate in the synthesis of third-generation neonicotinoid insecticides like dinotefuran . These insecticides are characterized by their tetrahydrofuran moiety, which differs from earlier generations that used chlorinated pyridine or thiazole groups. Dinotefuran, in particular, has gained popularity due to its low mammalian toxicity and effectiveness against a wide range of pests, including aphids, whiteflies, and cockroaches .
Anticancer Research
Derivatives of this compound have been investigated for their potential anticancer properties. Studies have shown that certain chalcones, which can be synthesized from pyrazole-containing compounds like N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide, exhibit activity against lung carcinoma cell lines . This opens up avenues for developing new treatments for lung cancer.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial and antimalarial activities. Research into hydrazine-coupled pyrazoles, which can be derived from the compound , has shown promising results in combating Leishmania strains and Plasmodium berghei, the latter being a cause of malaria in mice .
Antibacterial Applications
The antibacterial potential of pyrazole derivatives is another significant area of application. Novel compounds synthesized from N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide have been evaluated for their efficacy against various bacterial strains, contributing to the search for new antibacterial agents .
Anti-inflammatory and Analgesic Effects
Pyrazoles are also investigated for their anti-inflammatory and analgesic properties. The compound’s derivatives could lead to the development of new medications that help manage pain and inflammation, providing alternatives to current treatments .
Molecular Docking Studies
The compound’s derivatives are used in molecular docking studies to understand their interaction with biological targets. This is crucial in drug design, where the binding affinity and mode of action of potential drugs are predicted before synthesis and testing .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is particularly reactive or volatile, it could pose a risk of fire or explosion. If it’s toxic or corrosive, it could pose a risk to health. Proper handling and storage procedures should be followed to minimize these risks .
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(12-3-1-2-5-14-12)16-10-7-15-17(8-10)11-4-6-19-9-11/h1-3,5,7-8,11H,4,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXOXXLPPYEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

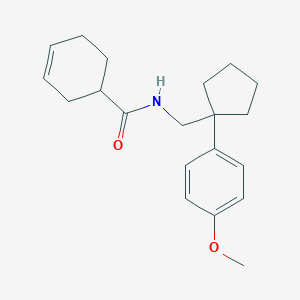
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
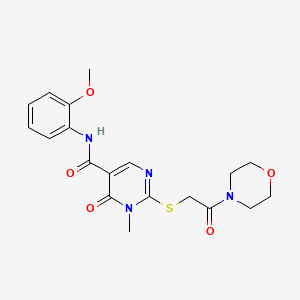
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)
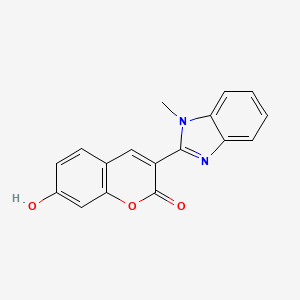
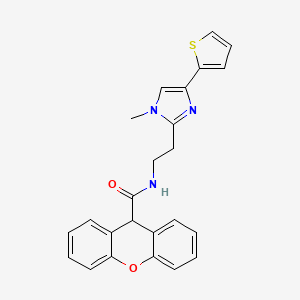
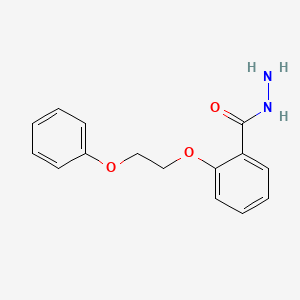
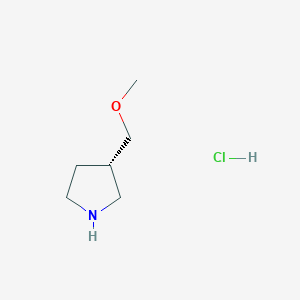

![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)